molecular formula C10H8F2O3S B8075514 (2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester

Cat. No.: B8075514
M. Wt: 246.23 g/mol
InChI Key: FASJELJGIKWARP-UHFFFAOYSA-N
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Description

"(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester" is a synthetic organic compound characterized by a fluorinated aromatic core, a sulfanyl linkage, and a methyl ester moiety. Its structure includes:

  • A 2,3-difluoro-substituted phenyl ring (enhancing electronegativity and metabolic stability).
  • A formyl group (-CHO) at the para position (position 6), offering a reactive site for further functionalization.
  • A sulfanyl (-S-) bridge connecting the aromatic ring to an acetic acid methyl ester group, which influences solubility and reactivity.

Its design combines fluorination (common in pharmaceuticals for stability) and esterification (to modulate bioavailability) .

Properties

IUPAC Name

methyl 2-(2,3-difluoro-6-formylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3S/c1-15-8(14)5-16-10-6(4-13)2-3-7(11)9(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASJELJGIKWARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC(=C1F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents and formylation reactions under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and formylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized properties of the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Key Functional Groups Hypothesized Properties/Applications
Target Compound 2,3-Difluoro-6-formyl-phenyl ring + sulfanyl-acetic acid methyl ester -F, -CHO, -S-, methyl ester High lipophilicity; potential enzyme inhibitor or herbicide precursor
3-aryl-3-azetidinyl acetic acid methyl ester Azetidine (4-membered N-ring) + aryl + acetic acid methyl ester Azetidine, methyl ester Neuroprotective (reduces LDH release, caspase-3/7 inhibition)
Triflusulfuron methyl ester Sulfonylurea + triazine ring + methyl ester -SO₂-, triazine, methyl ester Herbicidal (sulfonylurea class)
Hexanoic acid methyl ester Linear alkyl chain + methyl ester Methyl ester Volatile flavor/fragrance agent


Key Observations:

  • Fluorination: The target’s difluoro-substituted phenyl ring likely increases metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., hexanoic acid methyl ester) .
  • Sulfanyl vs.
  • Ester Functionality : Methyl esters enhance membrane permeability, as seen in neuroprotective azetidinyl derivatives , but hydrolytic susceptibility varies with adjacent groups (e.g., electron-withdrawing -F vs. azetidine’s strained ring).

Physicochemical Properties

Predicted properties based on structural analogs:

Property Target Compound 3-Azetidinyl Ester Triflusulfuron Methyl Ester Hexanoic Acid Methyl Ester
LogP (lipophilicity) ~2.8 (high) ~1.8 ~3.0 ~2.0
Water Solubility Low Moderate Low High
Volatility Low (aromatic core) Low Very low High (GC elution in Fig. 1 )

Notes:

  • The target’s low volatility aligns with aromatic esters (vs. alkyl esters like hexanoic acid methyl ester) .
  • High LogP suggests suitability for blood-brain barrier penetration, similar to azetidinyl neuroprotective agents .

Research Implications and Gaps

  • Synthetic Flexibility : The formyl group offers a handle for derivatization (e.g., hydrazone formation), unlike rigid azetidinyl or triazine-based compounds.
  • Biological Testing Needed : Prioritize assays for neuroprotection (LDH/caspase-3/7 ) and herbicidal activity (ALS enzyme inhibition ).
  • Comparative Stability Studies : Evaluate ester hydrolysis rates under physiological conditions vs. sulfonylurea herbicides.

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